1-Hexadecylpyridin-1-ium thiocyanate

Description

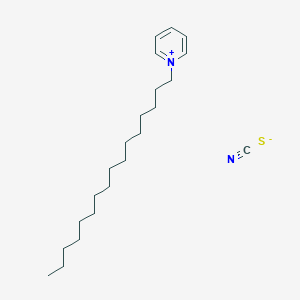

1-Hexadecylpyridin-1-ium thiocyanate is a quaternary ammonium compound with a pyridinium cation and a thiocyanate (SCN⁻) counterion. Structurally, it consists of a 16-carbon alkyl chain (hexadecyl group) attached to a nitrogen atom within a pyridinium ring. The thiocyanate anion distinguishes it from analogs like cetylpyridinium chloride (CPC), where chloride (Cl⁻) serves as the counterion.

Quaternary ammonium compounds (QACs) like CPC are widely used as surfactants, antiseptics, and antimicrobial agents due to their cationic nature and ability to disrupt microbial membranes . The substitution of Cl⁻ with SCN⁻ likely alters solubility, stability, and reactivity. Thiocyanate ions are known for their chaotropic (disrupting hydrogen bonding) and ligand-like properties, which influence applications in biochemistry (e.g., antibody avidity assays) and industrial systems (e.g., refrigeration) .

Properties

CAS No. |

61811-05-0 |

|---|---|

Molecular Formula |

C22H38N2S |

Molecular Weight |

362.6 g/mol |

IUPAC Name |

1-hexadecylpyridin-1-ium;thiocyanate |

InChI |

InChI=1S/C21H38N.CHNS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;2-1-3/h15,17-18,20-21H,2-14,16,19H2,1H3;3H/q+1;/p-1 |

InChI Key |

DIHWAMIYJUIJBM-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.C(#N)[S-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecylpyridin-1-ium thiocyanate can be synthesized through a quaternization reaction where 1-hexadecylpyridine reacts with thiocyanate salts. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is subjected to rigorous quality control to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecylpyridin-1-ium thiocyanate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.

Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the thiocyanate group under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other sulfur-containing compounds.

Substitution: Various substituted pyridinium derivatives.

Scientific Research Applications

1-Hexadecylpyridin-1-ium thiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the study of membrane proteins and lipid interactions.

Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

Industry: Utilized in formulations for detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-Hexadecylpyridin-1-ium thiocyanate involves the disruption of lipid membranes. The long alkyl chain inserts into the lipid bilayer, causing disorganization and rupture of the membrane. This leads to leakage of cellular contents and ultimately cell death. The compound targets microbial cell membranes, making it effective against a broad spectrum of microorganisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Cetylpyridinium Chloride (CPC)

CPC (1-Hexadecylpyridinium chloride) shares the same cationic structure but differs in the counterion (Cl⁻ vs. SCN⁻). Key comparisons include:

The thiocyanate anion may enhance solubility in polar organic solvents due to its larger size and lower charge density compared to Cl⁻. This could broaden applications in micelle formation or drug delivery. CPC’s efficacy as an antiseptic is well-documented, but the thiocyanate variant might exhibit altered antimicrobial activity due to SCN⁻’s redox activity .

Thiocyanate Salts: Ammonium and Sodium Thiocyanate

Inorganic thiocyanates like ammonium (NH₄SCN) and sodium (NaSCN) thiocyanate differ in cation type and applications:

Ammonium thiocyanate is used to classify antibody avidity based on its chaotropic strength, destabilizing antigen-antibody interactions at concentrations ≥0.25 M . Sodium thiocyanate’s role in refrigeration systems stems from its ability to form stable solutions with ammonia, optimizing heat transfer . In contrast, the organic cation in 1-hexadecylpyridinium thiocyanate likely prioritizes surface-active or antimicrobial functions.

Functional Analogs: Thiocyanate-Containing Probes

Fluorescent bis-pyridone probes with thiocyanate groups () share the SCN⁻ moiety but serve distinct purposes. These probes utilize thiocyanate as a reactive group for covalent binding to biological targets (e.g., pathogenic cells), whereas 1-hexadecylpyridinium thiocyanate employs SCN⁻ as a counterion. The former emphasizes chemical reactivity for diagnostics, while the latter’s properties depend on cation-anion synergism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.